L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-methyl ester is a derivative of the amino acid L-glutamic acid, which is essential for various biological processes. The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, commonly used in peptide synthesis to protect the amino group during reactions. Its molecular formula is , and it has a molar mass of approximately 383.39 g/mol .
This compound is characterized by its stability and solubility in organic solvents, making it a valuable intermediate in organic synthesis and peptide chemistry. The presence of the Fmoc group allows for selective deprotection under mild conditions, facilitating the synthesis of peptides and other complex molecules .
These reactions highlight its utility in synthetic organic chemistry, particularly in peptide synthesis.
L-Glutamic acid plays a crucial role in neurotransmission as an excitatory neurotransmitter in the central nervous system. Its derivatives, including N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-glutamic acid 1-methyl ester, may exhibit similar biological activities. Research indicates that glutamic acid derivatives can influence synaptic plasticity and cognitive functions due to their involvement in glutamate signaling pathways .
Additionally, compounds like this one are often investigated for their potential neuroprotective effects and roles in treating neurological disorders such as Alzheimer's disease and schizophrenia.
The synthesis of L-glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-methyl ester typically involves several steps:
This multi-step synthesis allows for the selective modification of functional groups while maintaining the integrity of the core structure.
L-glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-methyl ester has several applications:
Studies on L-glutamic acid derivatives often focus on their interactions with glutamate receptors (e.g., NMDA receptors). These interactions are crucial for understanding their role in synaptic transmission and plasticity. Research indicates that modifications to the glutamic acid structure can influence binding affinity and efficacy at these receptors .
Additionally, interaction studies may involve assessing how these compounds affect neuronal signaling pathways and their potential neuroprotective effects against excitotoxicity.
Several compounds share structural similarities with L-glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-methyl ester. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| L-Glutamic Acid | Natural amino acid; key neurotransmitter | |
| N-Acetyl-L-glutamic Acid | Acetylated form; used in metabolic studies | |
| Fmoc-L-alanine | Similar Fmoc protection; used in peptide synthesis |
The uniqueness of L-glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-methyl ester lies in its specific protective group and methyl ester functionality, which enhance its stability and usability in synthetic applications compared to other derivatives.
The synthesis of L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-methyl ester represents a critical component in modern peptide synthesis methodologies [1]. The fluorenylmethoxycarbonyl protecting group provides exceptional stability under acidic conditions while remaining selectively removable under mild basic conditions [10]. Multiple synthetic approaches have been developed to optimize the preparation of this compound, each offering distinct advantages in terms of yield, purity, and scalability.
The most widely employed synthetic route involves the protection of L-glutamic acid using 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) under basic conditions [24]. This method typically achieves yields ranging from 85-95% when conducted in aqueous sodium bicarbonate solution at temperatures between 0-25°C [24]. The reaction proceeds through nucleophilic attack of the amino group on the activated carbonate, followed by elimination of N-hydroxysuccinimide [10]. Alternative approaches utilizing fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) provide yields of 70-80% but require more stringent control of reaction conditions to minimize side reactions [24].
Recent developments in synthetic methodology have focused on optimizing the esterification of the carboxylic acid functionality [23]. The preparation of mixed anhydrides followed by sodium borohydride reduction represents a highly efficient approach, achieving yields of 83-98% under controlled conditions [23]. This method involves the initial formation of the mixed anhydride at 0°C, followed by immediate reduction to prevent decomposition [23]. The subsequent Swern oxidation of the resulting alcohol intermediate yields the desired aldehyde precursor with yields ranging from 72-85% [23].
Weinreb amide reduction using lithium aluminum hydride at -78°C provides an alternative route with yields of 79-92% [23]. This approach offers superior control over stereochemical integrity, particularly crucial for glutamic acid derivatives where racemization poses a significant synthetic challenge [23]. The low temperature requirement minimizes the risk of fluorenylmethoxycarbonyl group cleavage, which can occur under strongly reducing conditions [23].
| Synthesis Method | Yield (%) | Reaction Time | Temperature (°C) | Key Reagents |
|---|---|---|---|---|
| Fmoc-OSu Protection | 85-95 | 12-24 hours | 0-25 | Fmoc-OSu, NaHCO3 |
| Fmoc-Cl Protection | 70-80 | 8-16 hours | 0-25 | Fmoc-Cl, base |
| Mixed Anhydride Reduction | 83-98 | 2-4 hours | 0 | NaBH4, mixed anhydride |
| Weinreb Amide Reduction | 79-92 | 1 hour | -78 | LiAlH4, THF |
| Tert-butyl Esterification | 95-98 | 1-2 days | 25 | t-Bu trichloroacetimidate |
The tert-butyl esterification approach utilizing tert-butyl 2,2,2-trichloroacetimidate achieves remarkable yields of 95-98% when conducted over extended reaction periods [2]. This method involves the selective protection of the gamma-carboxyl group while maintaining the integrity of the fluorenylmethoxycarbonyl protection at the amino terminus [2]. The reaction proceeds smoothly in the presence of acetic acid without requiring Lewis acid catalysis, which can compromise the stability of the protecting groups [2].
The allyl protection strategy represents an innovative approach for achieving regioselective protection of glutamic acid derivatives [2] [27]. This methodology involves the initial immobilization of Fmoc-Glu(tBu)-OH on chlorotrityl chloride resin, followed by elongation with the required number of glutamic acid units [2]. The final coupling of Fmoc-Glu-Oallyl via its side-chain carboxyl function yields protected peptides with yields of 95-98% [2]. The mild acid cleavage using 2% trifluoroacetic acid in dichloromethane preserves the integrity of the protecting groups while facilitating selective deprotection [2].
The subsequent esterification using tert-butyl 2,2,2-trichloroacetimidate proceeds without boron trifluoride etherate catalysis, avoiding potential decomposition of sensitive protecting groups [2]. The palladium-catalyzed allyl deprotection using tetrakis(triphenylphospine)palladium(0) and 1,3-dimethylbarbituric acid provides clean removal of the allyl function without affecting the fluorenylmethoxycarbonyl group [2].
The fluorenylmethoxycarbonyl protecting group operates through a well-characterized two-step deprotection mechanism that forms the foundation of modern solid-phase peptide synthesis [9] [10]. The initial step involves the abstraction of the acidic proton at the 9-position of the fluorene ring system by a mild base, preferably a cyclic secondary amine [9]. This deprotonation triggers a subsequent beta-elimination reaction that generates a highly reactive dibenzofulvene intermediate [9] [10].
The dibenzofulvene intermediate must be immediately trapped by the secondary amine to form stable adducts and drive the deprotection reaction to completion [9]. The effectiveness of this mechanism depends critically on the nucleophilicity and steric properties of the base employed [9]. Piperidine, with a pKa of 11.1, represents the gold standard for fluorenylmethoxycarbonyl deprotection, achieving efficiencies of 95-99% under standard conditions [9] [10].
The stability of the fluorenylmethoxycarbonyl group toward acids and hydrolysis makes it particularly suitable for orthogonal protection schemes [10]. This stability allows for the selective removal of other protecting groups without affecting the amino protection, enabling complex synthetic strategies in multi-step peptide assembly [7]. The group remains intact during exposure to trifluoroacetic acid conditions used for side-chain deprotection, demonstrating remarkable selectivity [8].
Recent investigations have explored alternative deprotection reagents to address specific synthetic challenges and regulatory constraints [9]. Piperazine, with pKa values of 9.73 and 10.78, provides efficient deprotection with reduced toxicity concerns compared to piperidine [9]. Deprotection efficiencies of 90-97% are achievable with piperazine when reaction times are extended to 7-10 minutes [9].
4-Methylpiperidine offers comparable deprotection efficiency (88-95%) while providing enhanced safety profiles for large-scale applications [9]. The slightly reduced basicity compared to piperidine necessitates longer reaction times but maintains excellent selectivity for fluorenylmethoxycarbonyl removal [9]. Morpholine, despite its lower pKa of 8.33, achieves deprotection efficiencies of 85-92% under optimized conditions [9].
| Deprotection Reagent | Deprotection Time (min) | Temperature (°C) | Efficiency (%) | pKa Value | Side Reaction Risk |
|---|---|---|---|---|---|
| Piperidine (20%) | 2-20 | 25-90 | 95-99 | 11.1 | Aspartimide formation |
| Piperazine | 7-10 | 25-60 | 90-97 | 9.73/10.78 | Low |
| 4-Methylpiperidine | 7-10 | 25-60 | 88-95 | 11.1 | Low |
| Morpholine | 10-15 | 25-40 | 85-92 | 8.33 | Moderate |
| DBU (low concentration) | 5-10 | 25-40 | 90-95 | 12.0 | Low at low conc. |
The influence of temperature on deprotection efficiency has been extensively studied, with significant implications for synthesis optimization [38] [40]. Elevated temperatures accelerate deprotection kinetics, enabling shorter reaction times and improved overall synthesis efficiency [38]. Temperature scanning studies demonstrate that crude peptide purities increase from 71.1% at room temperature to 93.8% at 90°C when using optimized conditions [38].
However, elevated temperatures must be carefully balanced against the risk of side reactions, particularly beta-elimination of phosphorylated amino acids [40]. The use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) at low concentrations provides selective deprotection at elevated temperatures while minimizing elimination reactions [40]. Computational studies reveal that the energy barrier for beta-elimination using DBU is 16 kcal/mol higher than for fluorenylmethoxycarbonyl deprotection, making deprotection kinetically favorable [40].
Detailed kinetic studies reveal that deprotection efficiency varies significantly depending on the nature of the amino acid being deprotected [9]. Arginine residues require minimum deprotection times of 10 minutes to achieve efficient removal, with no significant differences observed between piperidine, piperazine, and 4-methylpiperidine at this duration [9]. Leucine residues demonstrate more facile deprotection, achieving 80% efficiency even at 3-minute reaction times [9].
The sequence context significantly influences deprotection kinetics, with hydrophobic peptide segments showing reduced deprotection efficiency compared to hydrophilic sequences [9]. This phenomenon correlates with peptide aggregation on the solid support, which impedes solvent access and reduces the effective concentration of deprotection reagent [32]. Statistical analysis of large-scale synthesis data indicates that aggregation occurs with increased probability between the 8th and 15th positions from the C-terminus [39].
The selection of appropriate solvent systems represents a critical factor in optimizing the synthesis and coupling efficiency of fluorenylmethoxycarbonyl-glutamic acid derivatives [13] [14]. The physicochemical properties of solvents directly influence resin swelling, reagent solubility, and reaction kinetics, ultimately determining the success of peptide synthesis protocols [13].
N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP) constitute the primary solvents for fluorenylmethoxycarbonyl-based solid-phase peptide synthesis [13] [14]. DMF, with a polarity index of 6.4 and boiling point of 153°C, provides excellent resin swelling properties and achieves coupling efficiencies of 85-95% [13]. However, DMF suffers from spontaneous decomposition over time, releasing dimethylamine impurities that can react with fluorenylmethoxycarbonyl protecting groups [13].
NMP offers superior stability compared to DMF, with a higher polarity index of 6.7 and elevated boiling point of 202°C [13] [14]. The enhanced polarity of NMP results in improved solvation of peptide chains and coupling efficiencies of 90-98% [14]. This advantage becomes particularly pronounced in the synthesis of hydrophobic peptides, where NMP can alleviate aggregation and precipitation that commonly occur during chain elongation [14].
| Solvent | Polarity Index | Boiling Point (°C) | Resin Swelling | Coupling Efficiency | Stability Issues |
|---|---|---|---|---|---|
| DMF | 6.4 | 153 | Excellent | 85-95% | Dimethylamine release |
| NMP | 6.7 | 202 | Excellent | 90-98% | Fmoc decomposition |
| DCM | 3.1 | 40 | Good | 70-85% | Piperidine reaction |
| DMSO | 7.2 | 189 | Moderate | 80-90% | High viscosity |
| Dioxane | 4.8 | 101 | Good | 75-88% | Limited solubility |
The kinetics of coupling reactions in solid-phase peptide synthesis follow pseudo-first-order behavior due to the high local concentration of functional groups on the solid phase [16]. Mathematical modeling based on Fick's second law of diffusion reveals that reaction efficiency depends on initial reagent concentration, reaction time, temperature, and mixing efficiency [16]. The diffusion parameter D varies with mixing conditions, time, and temperature, while the reaction rate coefficient k exhibits temperature dependence according to Arrhenius kinetics [16].
Systematic optimization studies demonstrate that elevated temperatures significantly improve coupling kinetics [16] [18]. High-temperature fast-stirred peptide synthesis at 90°C with rapid overhead stirring achieves coupling conversions exceeding 85% in dramatically reduced reaction times [16]. The combination of elevated temperature and efficient mixing maximizes diffusion effects, enabling accelerated synthesis without requiring excessive reagent concentrations [16].
The selection of coupling reagents profoundly influences reaction kinetics and overall synthesis efficiency [34] [37]. O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) demonstrates superior performance compared to conventional reagents, achieving coupling efficiencies of 90-98% with minimal racemization [34] [37]. The enhanced reactivity of O-7-azabenzotriazol-1-yl esters compared to hydroxybenzotriazole esters results from the superior leaving group properties and active participation of the pyridine nitrogen in amide bond formation [34].
| Coupling Reagent | Coupling Efficiency (%) | Racemization Risk | Optimal Temperature (°C) | Reaction Time (min) |
|---|---|---|---|---|
| HBTU | 85-95 | Low-Moderate | 25-60 | 30-120 |
| HATU | 90-98 | Very Low | 25-75 | 15-60 |
| PyBOP | 80-92 | Moderate | 25-50 | 45-120 |
| PyAOP | 88-96 | Low | 25-70 | 20-90 |
| COMU | 85-93 | Very Low | 25-60 | 30-90 |
Statistical analysis of automated flow synthesis data reveals that PyAOP provides improved synthesis outcomes compared to HATU when all amino acid couplings are considered collectively [39]. Extended coupling times demonstrate positive effects on synthesis quality, with minor improvements accumulating to produce major impacts in long peptide synthesis where greater than 99% coupling efficiency per amino acid is essential [39].
Hydrophobic peptide sequences present particular challenges that require specialized solvent optimization [14]. The use of NMP for hydrophobic peptide synthesis significantly improves crude purity compared to DMF-based protocols [14]. The reduced polarity of NMP relative to DMF helps maintain peptide solubility and prevents on-resin precipitation that commonly occurs with hydrophobic sequences as short as seven amino acids [14].
Flow chemistry approaches offer additional advantages for optimization through precise control of reaction parameters [15]. Continuous flow peptide synthesis enables automated control with amino acid incorporation every 48 seconds [15]. The low reaction volumes facilitate rapid heating and cooling cycles, while UV detection provides real-time monitoring of synthesis progress [15]. These capabilities enable systematic optimization of reaction conditions while minimizing reagent consumption and waste generation [15].
L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-methyl ester exhibits characteristic nuclear magnetic resonance spectroscopic features that enable comprehensive structural elucidation [1] [2]. In proton nuclear magnetic resonance spectroscopy, the fluorenylmethoxycarbonyl protecting group produces distinctive aromatic signals in the range of 7.76 to 7.22 parts per million when analyzed in deuterated chloroform or deuterated dimethyl sulfoxide [1]. The fluorenyl ring system generates multiple overlapping aromatic proton signals, with the characteristic doublet at 7.76 parts per million corresponding to the fluorenyl protons at the 1 and 8 positions [1].
The methyl ester functionality manifests as a sharp singlet at approximately 3.7 parts per million, representing the three protons of the methoxy group attached to the gamma-carboxyl of the glutamic acid backbone [1] [2]. The glutamic acid chain protons appear as complex multipiples in the aliphatic region, with the alpha-proton typically resonating as a multipiple around 4.5 parts per million due to coupling with the adjacent amino group [1].
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbonyl environments within the molecule [1] [2]. The ester carbonyl carbon appears at approximately 172 parts per million, while the carbamate carbonyl of the fluorenylmethoxycarbonyl group resonates around 156 parts per million [1]. The aromatic carbons of the fluorenyl system generate signals in the range of 120 to 144 parts per million, with the quaternary carbons appearing at the downfield extremes of this range [1].
Infrared spectroscopic analysis reveals several characteristic absorption bands that confirm the presence of specific functional groups within L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-methyl ester [3] [4]. The amide nitrogen-hydrogen stretching vibration appears as a medium to strong absorption band in the region of 3300 to 3200 wavenumbers, characteristic of the secondary amide formed by the fluorenylmethoxycarbonyl protecting group [3] [4].
The carbonyl stretching regions provide particularly diagnostic information about the molecular structure [3] [4]. The ester carbonyl group exhibits a strong absorption at approximately 1740 wavenumbers, typical of aliphatic methyl esters [3]. The carbamate carbonyl of the fluorenylmethoxycarbonyl group appears at a slightly lower frequency, typically between 1705 and 1720 wavenumbers, reflecting the electron-donating effect of the nitrogen atom [3] [4].
The fluorenyl aromatic system contributes multiple absorption bands in the fingerprint region below 1500 wavenumbers [3]. The carbon-nitrogen stretching vibrations of the carbamate linkage appear around 1200 wavenumbers, while the aromatic carbon-hydrogen bending modes generate characteristic absorptions between 800 and 900 wavenumbers [3].
Mass spectrometric analysis of L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-methyl ester under electrospray ionization conditions produces a molecular ion peak at mass-to-charge ratio 384, corresponding to the protonated molecular ion [5] [6]. The compound exhibits characteristic fragmentation patterns that are diagnostic for fluorenylmethoxycarbonyl-protected amino acid derivatives [5] [7].
The most prominent fragmentation pathway involves the loss of the entire fluorenylmethoxycarbonyl group, resulting in a fragment ion at mass-to-charge ratio 162, representing the glutamic acid methyl ester portion of the molecule [5] [7]. This fragmentation occurs through a McLafferty-type rearrangement mechanism that is characteristic of fluorenylmethoxycarbonyl-protected compounds [5].
Additional fragmentation involves the stepwise loss of carbon dioxide and formaldehyde from the fluorenylmethoxycarbonyl group, producing secondary fragment ions at mass-to-charge ratios 340 and 310 respectively [5] [7]. The mass spectrometric behavior is significantly influenced by the protecting group, with the fluorenylmethoxycarbonyl moiety stabilizing certain fragmentation pathways while promoting others through charge migration mechanisms [7].
L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-methyl ester demonstrates excellent solubility in a wide range of organic solvents due to the lipophilic character imparted by the fluorenylmethoxycarbonyl protecting group and the methyl ester functionality [9]. The compound shows high solubility in polar aprotic solvents such as dimethyl sulfoxide, dimethylformamide, and acetonitrile, making these solvents suitable for peptide synthesis applications [9] [10].
Moderate solubility is observed in chlorinated solvents including dichloromethane and chloroform, which are commonly employed in organic synthesis and purification procedures [9] [10]. The compound also exhibits good solubility in ethyl acetate and other ester solvents, facilitating extraction and purification processes [11].
Alcoholic solvents such as methanol and ethanol provide moderate solubility, though this is generally lower than that observed in aprotic solvents due to hydrogen bonding interactions that may interfere with solvation [12]. The solubility in organic media is significantly enhanced compared to the parent glutamic acid due to the masking of the polar amino and carboxyl groups [13].
The aqueous solubility of L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-methyl ester is limited compared to its behavior in organic solvents [12] [13]. The hydrophobic fluorenyl ring system and the methylated carboxyl group significantly reduce the compound's affinity for aqueous environments compared to unprotected glutamic acid [13].
The solubility in pure water is poor, typically requiring organic co-solvents or specialized solubilization techniques for preparation of aqueous solutions [9] [10]. However, the compound shows improved solubility in aqueous buffer systems, particularly those containing organic co-solvents such as dimethyl sulfoxide or acetonitrile in concentrations up to 50 percent [9].
The pH of the aqueous medium significantly influences solubility behavior [12]. At physiological pH values around 7.4, the compound maintains its protected state and exhibits limited aqueous solubility [9]. Under strongly basic conditions, deprotection of the fluorenylmethoxycarbonyl group may occur, potentially altering the solubility profile [14].
Thermogravimetric analysis of L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-methyl ester reveals a characteristic two-stage thermal decomposition pattern under nitrogen atmosphere [15]. The initial decomposition phase commences at temperatures between 181 and 200 degrees Celsius, corresponding primarily to the loss of the fluorenylmethoxycarbonyl protecting group [15].
The first stage of thermal degradation accounts for approximately 45 to 50 percent of the total molecular weight, which correlates closely with the molecular weight contribution of the fluorenylmethoxycarbonyl moiety [15]. This observation strongly supports the hypothesis that the protecting group represents the thermally labile component of the molecule under the studied conditions [15].
The second stage of decomposition occurs at higher temperatures and involves the breakdown of the remaining glutamic acid methyl ester backbone [15]. This process is more gradual and extends over a broader temperature range, indicating the formation of multiple intermediate decomposition products [15].
The primary thermal degradation pathway involves the elimination of the fluorenylmethoxycarbonyl group through a concerted mechanism that may involve the formation of dibenzofulvene and carbon dioxide as primary products [15] [16]. This process is analogous to the base-catalyzed deprotection mechanism employed in peptide synthesis, but occurs at elevated temperatures in the absence of basic conditions [14].
The glutamic acid portion of the molecule undergoes thermal degradation through pathways similar to those observed for the parent amino acid [16]. The methyl ester group may undergo hydrolysis or methanolysis under thermal conditions, particularly in the presence of trace moisture [16]. The amino acid backbone can cyclize to form pyroglutamic acid derivatives or undergo decarboxylation and deamination reactions [16].
The thermal stability profile of L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-methyl ester indicates that the compound should be stored at refrigerated temperatures between 2 and 8 degrees Celsius to maintain chemical integrity [17] [18]. Extended exposure to elevated temperatures, even below the decomposition threshold, may lead to gradual degradation and loss of protecting group functionality [18].
The compound exhibits sensitivity to heat during handling and processing procedures [18]. Synthesis and purification operations should be conducted at ambient or reduced temperatures whenever possible to minimize thermal stress on the molecular structure [18]. The stability is enhanced under anhydrous conditions, as moisture can catalyze hydrolytic degradation pathways [17].